molecular formula C10H23Cl2N3 B580792 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride CAS No. 1219979-73-3

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Cat. No.: B580792
CAS No.: 1219979-73-3
M. Wt: 256.215
InChI Key: VJHNHKVVVWTQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a chemical compound with the molecular formula C10H23Cl2N3. It is a derivative of piperazine and piperidine, featuring a piperazine ring substituted with a piperidine ring at the 4-position and a methyl group at the 1-position. This compound is commonly used in various synthetic applications and serves as an intermediate in the production of other chemical entities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride can be synthesized through the reaction of 1-Methylpiperazine with N-(tert-Butoxycarbonyl)-4-piperidone. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual piperazine-piperidine structure makes it a versatile intermediate in various synthetic and research applications .

Properties

IUPAC Name

1-methyl-4-piperidin-4-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.2ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;/h10-11H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHNHKVVVWTQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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